molecular formula C11H8O2S B089304 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one CAS No. 13343-95-8

1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one

Cat. No. B089304
CAS RN: 13343-95-8
M. Wt: 204.25 g/mol
InChI Key: HIBLXINPOYYHFI-AATRIKPKSA-N
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Description

“1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one” is a chemical compound with the linear formula C11H8O2S . Its molecular weight is 204.249 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound has been mentioned in a few studies. For instance, one study mentioned the biotransformation of chalcone derivatives into 3-(2”-furyl)-1-(2’-hydroxyphenyl)-propan-1-one and 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-propan-1-one . Another study mentioned the preparation of optically active allylic alcohols,2-furyl alcohols and 2-thienyl alcohols by catalytic asymmetric alkylation .


Molecular Structure Analysis

The molecular structure of “1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one” has been analyzed in several studies. For instance, one study conducted a conformational analysis of furan derivatives . Another study discussed the structures of 2-(2-furyl)-acrylonitriles .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one” have been studied in a few papers. For example, one paper discussed the reactions of 2-furyl, 2-thienyl, and N-methyl-2-pyrrolyl mercurials . Another paper discussed the synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one” have been analyzed in several studies. For instance, one study discussed the stereochemistry of some substituted 2-furyl- and 2-thienyl ethylene derivatives . Another study discussed the properties of thiophene derivatives .

Scientific Research Applications

  • Molecular Packing and Photochemical Properties : The study by Bąkowicz, Galica, and Turowska-Tyrk (2015) investigated the molecular structures of chalcone analogs, including 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one, under ambient and high-pressure conditions. This research is significant for understanding the photoreactivity and intermolecular interactions of such compounds (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

  • Fluorescent and Dual Emissive Deoxyuridine Analogues : Barthes et al. (2015) explored the synthesis and photophysical characterization of fluorescent dyes, including analogs of 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one. This research contributes to DNA research and sensing interactions within nucleic acids (Barthes et al., 2015).

  • Antioxidant Activity of Pyrazolines : Jois, Kalluraya, and Girisha (2014) synthesized a series of pyrazolines derived from 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one, examining their antioxidant activities. This has implications for developing new compounds with potential therapeutic applications (Jois, Kalluraya, & Girisha, 2014).

  • Nuclear Magnetic Resonance (NMR) Spectra Analysis : Hanlee, Jeon, and Lee (2011) conducted a study on the NMR spectra of compounds including 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one, offering insights into the structural and conformational analysis of such molecules (Hanlee, Jeon, & Lee, 2011).

  • Electrophilic Aromatic Reactivities Measurement : Taylor's (1968) research measured the rates of pyrolysis of various compounds, including 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one derivatives, to determine electrophilic reactivities. This study provides a quantitative understanding of the reactivity of these compounds (Taylor, 1968).

  • Greenish Metal-lustrous Organic Crystals Formation : Ogura, Ooshima, Akazome, and Matsumoto (2006) reported the formation of greenish metallic luster crystals from compounds including 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one. This study contributes to the development of new materials with unique optical properties (Ogura, Ooshima, Akazome, & Matsumoto, 2006).

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-10(11-4-1-7-13-11)6-5-9-3-2-8-14-9/h1-8H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBLXINPOYYHFI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one

CAS RN

13343-95-8
Record name 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-furyl)-3-(2-thienyl)-2-propen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one

Citations

For This Compound
2
Citations
L Greiner-Bechert, T Sprang, HH Otto - Monatshefte für Chemie/Chemical …, 2005 - Springer
Thienyl- and furylpropenones reacted with malonates, cyanoacetates, and malononitrile giving addition products which could be cyclized to heteroaryl substituted dihydropyranes, …
Number of citations: 22 link.springer.com
PS Tully - 1992 - search.proquest.com
Described herein is the development of a new methodology for 1, 4-conjugate addition via a $\pi $-allylnickel mediated, reversed polarity approach. Reaction of various acrolein …
Number of citations: 2 search.proquest.com

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